molecular formula C24H16N4O6 B2417208 3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide CAS No. 391218-24-9

3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide

Cat. No.: B2417208
CAS No.: 391218-24-9
M. Wt: 456.414
InChI Key: PXANKZPYQMPYEX-UHFFFAOYSA-N
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Description

3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide is a complex organic compound with a molecular formula of C20H14N4O6. This compound is characterized by the presence of nitro groups and benzamide functionalities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the nitration of naphthalene derivatives followed by amide formation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and coupling agents such as dicyclohexylcarbodiimide for amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-nitrobenzamide
  • 3-aminobenzamide
  • 3-methoxybenzamide
  • 3-nitro-N-[3-({3-nitrobenzoyl}amino)-2-phenazinyl]benzamide

Uniqueness

3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide is unique due to its dual nitro and benzamide functionalities, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both chemical synthesis and biological research .

Properties

IUPAC Name

3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O6/c29-23(17-7-3-9-19(11-17)27(31)32)25-21-13-15-5-1-2-6-16(15)14-22(21)26-24(30)18-8-4-10-20(12-18)28(33)34/h1-14H,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXANKZPYQMPYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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